(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine
Description
Properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVLUCVPFIHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine with 2-Furoyl Chloride
A common approach involves the reaction of piperazine derivatives with 2-furoyl chloride under anhydrous conditions:
- Reagents: Piperazine or substituted piperazine, 2-furoyl chloride.
- Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF), chloroform, or dichloromethane.
- Conditions: Low to moderate temperatures (0 to 50 °C) to control reaction rate and selectivity.
- Procedure: The piperazine is dissolved in the solvent, cooled, and treated dropwise with 2-furoyl chloride. The reaction proceeds for several hours under stirring.
- Outcome: Formation of 1-(2-furoyl)piperazine intermediate.
This step is supported by literature describing aroylation of piperazines to yield 4-aroylpiperazin-1-yl derivatives, which are analogous to the 2-furoyl compound here.
Alkylation with 2-(Chloroethyl)amine or Equivalent
The ethylamine side chain is introduced by alkylation of the piperazine nitrogen:
- Reagents: 1-(2-furoyl)piperazine intermediate, 2-chloroethylamine or protected amine derivatives.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Reaction temperatures range from ambient to 100 °C, depending on the nucleophilicity and leaving group.
- Procedure: The intermediate is reacted with 2-chloroethylamine under basic conditions to promote nucleophilic substitution.
- Outcome: Formation of (2-[4-(2-furoyl)piperazin-1-yl]ethyl)amine.
Reaction Conditions and Optimization
Research Findings and Yields
- The acylation step typically proceeds with high selectivity and yields above 80%, provided moisture is excluded to prevent hydrolysis of acyl chloride.
- Alkylation yields vary based on the leaving group and solvent but generally range from 60% to 85%.
- Purification by salt formation (e.g., hydrochloride) improves product stability and facilitates isolation.
- Reaction times vary but are optimized to minimize side reactions such as over-acylation or polymerization.
Summary of Key Literature Data
Chemical Reactions Analysis
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Klebsiella pneumoniae | 500 |
| Bacillus cereus | 125 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents amid increasing antibiotic resistance .
Anticancer Activity
In vitro studies show that (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated the compound's strong inhibitory effects against various bacterial strains, suggesting its potential use as a novel antibiotic .
- Evaluation of Anticancer Properties : Research published in PMC explored the cytotoxic effects on multiple cancer cell lines, indicating its promise as an anticancer agent .
- Mechanistic Studies : Investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells, supporting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets in the body. The furan ring can interact with various enzymes and receptors, while the piperazine ring can modulate neurotransmitter activity . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Dopamine Receptor Selectivity : S 18126 and L 745,870 exhibit high selectivity for D4 receptors over D2/D3, suggesting that piperazine derivatives with bulky aromatic substituents (e.g., benzoindane, chlorophenyl) favor D4 antagonism . The 2-furoyl group in the target compound may confer distinct receptor interactions due to its electron-rich furan ring.
- Enzyme Inhibition: Compound 5d and donepezil hybrids demonstrate that ethylamine-linked piperazines with planar aromatic systems (e.g., quinoline, acridine) inhibit AChE, likely via binding to the peripheral anionic site (PAS) . The 2-furoyl group’s carbonyl moiety could enhance PAS interactions through hydrogen bonding.
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Properties of Selected Compounds
Key Observations:
In Vivo and In Vitro Efficacy
- Dopaminergic Pathways: S 18126 and L 745,870 show weak in vivo activity at high doses, likely due to residual D2/D3 antagonism .
- AChE Inhibition: Compound 5d’s AChE inhibition (IC50 = 7.74 µM) highlights the role of piperazine-ethylamine in enzyme targeting . Molecular docking studies indicate that bulky substituents (e.g., triazine-quinoline) enhance PAS binding, which the 2-furoyl group may mimic through steric interactions.
Biological Activity
(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine is a chemical compound that has attracted significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a furan ring and a piperazine ring, which contribute to its unique properties and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Furan Ring : A five-membered heterocyclic ring containing one oxygen atom.
- Piperazine Ring : A six-membered ring with two nitrogen atoms.
- Ethylamine Group : Enhances the compound's solubility and reactivity.
These structural features endow the compound with diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The furan ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperazine component may modulate neurotransmitter systems, influencing pathways related to mood and cognition.
Research indicates that this compound may exhibit both antimicrobial and anticancer properties through these mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Klebsiella pneumoniae | 500 |
| Bacillus cereus | 125 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's mechanism in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Comparative Analysis
When compared to similar compounds, such as 1-(2-Furoyl)piperazine and 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide, this compound shows enhanced biological activity due to its unique combination of functional groups. For instance:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-(2-Furoyl)piperazine | Moderate | Low |
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Low | High |
This comparison highlights the potential of this compound as a versatile candidate for drug development .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated the compound's strong inhibitory effects against various bacterial strains, suggesting its potential use as a novel antibiotic .
- Evaluation of Anticancer Properties : Research published in PMC explored the cytotoxic effects on multiple cancer cell lines, indicating its promise as an anticancer agent .
- Mechanistic Studies : Investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells, supporting further exploration for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates with triethylamine (TEA) in ethanol under sealed-tube conditions (140°C, 12–24 hrs) is effective for coupling piperazine derivatives with aryl halides . Purification via prep-TLC or column chromatography (e.g., chloroform:methanol 3:1) improves yield . Monitoring reaction progress with LC-MS ensures intermediate stability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use NMR (300 MHz, MeOD) to confirm proton environments, particularly piperazine ring protons (δ 2.75–3.04 ppm) and furoyl groups (δ 7.11–8.60 ppm) . High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight (e.g., m/z 492 [M+H]+) . IR spectroscopy can identify secondary amine stretches (~3300 cm) and carbonyl groups (1650–1700 cm).
Q. How can researchers assess the compound’s bioactivity in preliminary screens?
- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to piperazine derivatives. For example, acetylcholinesterase inhibition assays (IC) using Ellman’s method or cytotoxicity studies via MTT assays on cancer cell lines (e.g., IC values in μM range) . Dose-response curves and positive controls (e.g., donepezil for acetylcholinesterase) ensure reliability.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., acetylcholinesterase PDB: 4EY7). Focus on piperazine-furoyl interactions with active-site residues (e.g., π-π stacking with Trp86). MD simulations (GROMACS) assess binding stability over 100 ns trajectories . Validate predictions with SPR or ITC binding assays.
Q. What strategies resolve contradictions in enantiomer-specific bioactivity data?
- Methodological Answer : Separate enantiomers via chiral chromatography (Chiralpak IA column, hexane:isopropanol 85:15) . Test each enantiomer in parallel bioassays. For example, one enantiomer may show 10-fold higher acetylcholinesterase inhibition due to steric compatibility with the active site . Circular dichroism (CD) confirms structural integrity post-separation.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer : Systematically modify the furoyl group (e.g., replace with benzoyl or thiophene) and the ethylamine linker (e.g., extend to propylamine). Test derivatives in bioassays to identify critical moieties. For instance, bulkier substituents on piperazine may reduce off-target effects . QSAR models (CoMFA, CoMSIA) correlate substituent properties (logP, polar surface area) with activity.
Q. What experimental designs address discrepancies in solubility and bioavailability data?
- Methodological Answer : Use shake-flask method (PBS pH 7.4) to measure solubility. If poor (<10 μM), formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles . Compare pharmacokinetics (PK) in rodent models via IV/PO administration. LC-MS/MS quantifies plasma concentrations and calculates bioavailability (AUC ratio).
Q. How should researchers design toxicity studies to evaluate long-term safety?
- Methodological Answer : Conduct OECD-compliant assays:
- Acute toxicity : Single-dose LD in rodents (14-day observation).
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay.
- Cardiotoxicity : hERG channel inhibition (patch-clamp electrophysiology) .
- Chronic toxicity : 90-day repeat-dose study in rats (histopathology, hematology).
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s receptor selectivity?
- Methodological Answer : Cross-validate using orthogonal assays. For example, if radioligand binding (e.g., -spiperone for dopamine receptors) conflicts with functional cAMP assays, perform β-arrestin recruitment (BRET) to assess biased signaling . Consider species differences (human vs. rodent receptors) and cell-line specificity (HEK293 vs. primary neurons).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
